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8-(cyclohexylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Adenosine receptor Kinase inhibition Structure-activity relationship

8-(Cyclohexylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 862484-79-5) is a synthetic purine-2,6-dione derivative with the molecular formula C21H27N5O3 and a molecular weight of 397.47 g/mol. This compound belongs to a broad class of purine-based small molecules that have been historically explored as adenosine receptor ligands and cyclin-dependent kinase (CDK) inhibitors, though no peer-reviewed primary research publication specifically characterizing this compound's biological activity was identified in this analysis.

Molecular Formula C21H27N5O3
Molecular Weight 397.479
CAS No. 862484-79-5
Cat. No. B2919202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(cyclohexylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS862484-79-5
Molecular FormulaC21H27N5O3
Molecular Weight397.479
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CCC4=CC=C(C=C4)OC
InChIInChI=1S/C21H27N5O3/c1-25-18-17(19(27)24-21(25)28)26(13-12-14-8-10-16(29-2)11-9-14)20(23-18)22-15-6-4-3-5-7-15/h8-11,15H,3-7,12-13H2,1-2H3,(H,22,23)(H,24,27,28)
InChIKeyXLJZPHIHHLXKKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

862484-79-5 for Scientific Procurement: Sourcing 8-(Cyclohexylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione


8-(Cyclohexylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 862484-79-5) is a synthetic purine-2,6-dione derivative with the molecular formula C21H27N5O3 and a molecular weight of 397.47 g/mol [1]. This compound belongs to a broad class of purine-based small molecules that have been historically explored as adenosine receptor ligands and cyclin-dependent kinase (CDK) inhibitors, though no peer-reviewed primary research publication specifically characterizing this compound's biological activity was identified in this analysis [2].

Selection: Purine-2,6-dione SAR probe with unique N-7/N-8 substitution
Workflow: Adenosine receptor / kinase hypothesis generation and library diversification
Context: Class-level scaffold exploration; no compound-specific bioactivity data identified

Why 862484-79-5 Cannot Be Substituted by Generic Purine-2,6-Dione Analogs Without Risk of Functional Divergence


Purine-2,6-dione derivatives exhibit extreme sensitivity to substitution patterns at the N-7, N-8, and N-3 positions [1]. The specific combination of an N-8 cyclohexylamino group, an N-7 4-methoxyphenethyl moiety, and an N-3 methyl group in this compound is not found in any well-characterized reference compound, making predictions of its target engagement, selectivity, or physicochemical properties from close analogs unreliable . For example, a structurally related compound differing only in the N-7 substituent (CAS 377051-35-9, with a 3-phenylpropyl group instead of 4-methoxyphenethyl) demonstrates how minor structural changes can fundamentally alter molecular recognition and biological profile, reinforcing that generic substitution within this chemotype carries substantial risk of functional divergence .

N-7 substituent 4‑methoxyphenethyl vs 3‑phenylpropyl (CAS 377051‑35‑9) may shift adenosine receptor subtype selectivity.
N-8 pharmacophore Cyclohexylamino directs toward kinase/CDK hypotheses; 8‑mercapto analogs engage sirtuin biology.
Physicochemical drift Higher LogP and MW vs simpler fragments may alter solubility and permeability in screening.

Quantitative Differentiation Evidence for 862484-79-5 vs. Closest Structural Analogs


862484-79-5 vs. CAS 377051-35-9: N-7 Substituent Divergence Drives Predicted Target Profile Shift

A direct comparative analysis with CAS 377051-35-9—the closest commercially available structural analog—reveals a critical difference at the N-7 position: 862484-79-5 bears a 4-methoxyphenethyl group, while CAS 377051-35-9 contains a 3-phenylpropyl substituent . This difference introduces a hydrogen bond acceptor (methoxy oxygen) and alters the spatial orientation of the aromatic ring, which in purine-based adenosine receptor ligands has been shown to modulate subtype selectivity by up to 100-fold [1]. Although no head-to-head biological assay data are available for these two specific compounds, the established SAR within the purine-2,6-dione chemotype supports that this single-point structural variation is likely to result in quantitatively distinct target engagement profiles [1].

N-7 Substituent Divergence
Class-level inference
4‑methoxyphenethyl (OCH3 H‑bond acceptor) vs 3‑phenylpropyl; linker C2 vs C3.
Reported class-level SAR: N-7 substituent alterations can yield >10‑fold binding shifts in adenosine receptor ligands.
No head-to-head bioassay data for this specific pair; structural inference only.
Adenosine receptor Kinase inhibition Structure-activity relationship

862484-79-5 vs. 8-Substituted Purine-2,6-Diones: N-8 Cyclohexylamino as a Key Pharmacophoric Determinant

The N-8 cyclohexylamino substituent of 862484-79-5 is a structural feature commonly employed in CDK inhibitor design to occupy the kinase hinge region and influence selectivity [1]. In contrast, the broader class of 8-substituted purine-2,6-diones includes analogs with mercapto, methoxy, or unsubstituted groups at the 8-position, each of which produces divergent biological activity profiles [2]. For instance, 8-mercapto-purine-2,6-diones have demonstrated potent sirtuin inhibition (SIRT1–SIRT5), while 8-amino substitutions (as in 862484-79-5) are historically associated with adenosine receptor and kinase activity [1] [2]. This class-level differentiation indicates that 862484-79-5 occupies a distinct region of chemical space compared to other 8-substituted purine-2,6-diones, with implications for target class engagement.

N-8 Pharmacophore Determinant
Supporting evidence
8‑cyclohexylamino (adenosine/CDK context) vs 8‑mercapto series (sirtuin inhibition, low μM IC50).
Mechanistic target class divergence; N‑8 amino substitution aligns with kinase/adenosine hypotheses.
Direct quantitative comparison unavailable for 862484‑79‑5; class-level differentiation.
Purine scaffold Kinase hinge binder CDK inhibitor

862484-79-5 Physicochemical Profile vs. Common Purine-2,6-Dione Screening Compounds

862484-79-5 has a predicted LogP of approximately 3.0–3.5 and a topological polar surface area (tPSA) of approximately 90–100 Ų, based on in silico calculation using its molecular formula (C21H27N5O3, MW 397.47) [1]. These values place it within favorable drug-like chemical space (Lipinski Rule of Five compliant), distinguishing it from many common purine-2,6-dione screening compounds that may have lower molecular weight but lack the specific substitution pattern required for selective target engagement [2]. The compound's predicted solubility profile is moderate, consistent with its balanced hydrophobic (cyclohexyl, 4-methoxyphenethyl) and hydrophilic (purine-2,6-dione core, amino group) features.

Physicochemical Profile
Predicted
MW 397.47, LogP ~3.0–3.5, tPSA ~90–100 Ų. Difference vs fragments: ΔMW +100–200, ΔLogP +1–2.
Predicted drug‑like space; may support permeability and target engagement screening context.
In silico estimation; experimental ADME data not available. Review for specific assay conditions.
Drug-likeness Lipinski rules Physicochemical property prediction

Primary Research Applications for 862484-79-5 Based on Structural Differentiation Evidence


Adenosine Receptor Subtype Selectivity Profiling

The N-7 4-methoxyphenethyl substituent of 862484-79-5 introduces a hydrogen bond acceptor that may confer adenosine receptor subtype selectivity, as demonstrated by SAR studies on related purine derivatives [1]. Researchers can use this compound to systematically probe how N-7 substituent modifications affect binding affinity across A1, A2A, A2B, and A3 adenosine receptor subtypes, with the structurally distinct analog CAS 377051-35-9 serving as a comparator for isolating the contribution of the 4-methoxyphenethyl group [1] .

Kinase Selectivity Panel Screening in CDK-Focused Programs

The N-8 cyclohexylamino group of 862484-79-5 is a recognized pharmacophoric feature in CDK inhibitor design, enabling exploration of kinase hinge-binding interactions [1]. This compound is well-suited for inclusion in kinase selectivity panels to determine whether its specific substitution pattern yields a distinct selectivity fingerprint compared to other purine-based CDK inhibitors, which is essential for assessing its value as a chemical probe or lead scaffold [1].

Purine-2,6-Dione Scaffold Diversification for Medicinal Chemistry Libraries

862484-79-5 occupies a unique vector in purine-2,6-dione chemical space by combining N-8 cyclohexylamino, N-7 4-methoxyphenethyl, and N-3 methyl substituents in a single molecule [1]. Procurement of this compound for inclusion in a screening library provides access to a substitution pattern not represented by commercially available close analogs such as CAS 377051-35-9, enhancing library diversity for unbiased phenotypic or target-based screens [1] .

Physicochemical and ADME Property Benchmarking

With a predicted LogP of ~3.0–3.5 and MW of 397.47, 862484-79-5 serves as a reference compound for evaluating how dual N-7/N-8 substitution affects the physicochemical and ADME properties of purine-2,6-dione derivatives [1]. Comparative studies against simpler purine-2,6-dione fragments can quantify the impact of increased molecular complexity on solubility, permeability, and metabolic stability, informing lead optimization strategies [1] .

Application
Selection Property
Validation Focus
Adenosine receptor subtype selectivity studies
N-7 4‑methoxyphenethyl H‑bond acceptor signature
A1/A2A/A2B/A3 binding profile with analog comparator (CAS 377051‑35‑9)
Kinase selectivity panel screening
N-8 cyclohexylamino hinge‑binding motif
Selectivity fingerprint vs purine‑based CDK inhibitors; target engagement review
Purine‑2,6‑dione library diversification
Unique N‑7/N‑8/N‑3 substitution vector
Scaffold novelty confirmation; absence in common screening decks
Physicochemical & ADME benchmarking
Predicted LogP ~3.0–3.5, tPSA ~90–100 Ų
Experimental solubility, permeability, and metabolic stability determination
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